Isobutyl 2-furanpropionate

Description

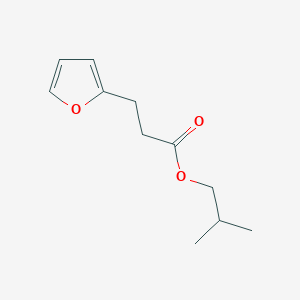

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 3-(furan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9(2)8-14-11(12)6-5-10-4-3-7-13-10/h3-4,7,9H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDPTFHRRNUNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051532 | |

| Record name | Isobutyl furan-2-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale, straw-yellow liquid; Fruity, winey, brandy-like aroma | |

| Record name | Isobutyl 3-(2-furan)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1505/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

105.00 °C. @ 3.00 mm Hg | |

| Record name | Isobutyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Isobutyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl 3-(2-furan)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1505/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.007-1.013 | |

| Record name | Isobutyl 3-(2-furan)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1505/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-01-1 | |

| Record name | 2-Methylpropyl 2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl-2-furanpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanpropanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl furan-2-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl furan-2-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL-2-FURANPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTW5O0BY7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl 2-furanpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivation Pathways of Isobutyl 2 Furanpropionate

Chemical Synthesis Methodologies and Optimization

The primary route for the industrial synthesis of Isobutyl 2-furanpropionate is through the esterification of 2-furanpropionic acid with isobutanol. This process is typically catalyzed by an acid.

The synthesis is a classic example of Fischer-Speier esterification. This acid-catalyzed reaction is a reversible process that forms an ester and water from a carboxylic acid and an alcohol. nih.gov The mechanism involves several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the 2-furanpropionic acid, which significantly increases the electrophilicity of the carbonyl carbon. nih.gov

Nucleophilic Attack: A molecule of isobutanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The intermediate eliminates a molecule of water, and subsequent deprotonation of the carbonyl oxygen yields the final ester, this compound.

The reaction is an equilibrium, and to optimize the yield of the ester, it is common to use an excess of the alcohol (isobutanol) or to remove water as it is formed. nih.gov

The choice of catalyst is crucial for optimizing the rate and yield of the esterification reaction. Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and tosic acid (TsOH) are effective and commonly used. nih.govijsrst.com They operate in the same phase as the reactants, leading to high reaction rates. However, their separation from the final product can be challenging and may generate acidic waste.

Heterogeneous Catalysts: Solid acid catalysts, such as the macroreticular ion-exchange resin Amberlyst-15, have gained prominence. jppres.comnih.gov These catalysts offer significant advantages, including ease of separation from the reaction mixture (allowing for reuse) and reduced corrosive effects. jppres.com Studies on the synthesis of isobutyl propionate (B1217596) using Amberlyst-15 have shown that reaction rates are dependent on temperature and catalyst loading. jppres.comnih.gov

Table 1: Comparison of Catalysts in Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) | High reaction rates, readily available. | Difficult to separate from product, corrosive, potential for waste generation. |

| Heterogeneous | Amberlyst-15, Zeolites, Acidic Clays | Easily removed and recycled, less corrosive, high product purity. | Potentially lower reaction rates compared to homogeneous catalysts. |

While direct esterification is the most straightforward method, advanced strategies have been developed for the synthesis of complex furan-substituted compounds. nih.govmdpi.com These methods often focus on the construction of the furan (B31954) ring itself. Methodologies include:

Palladium-Catalyzed Reactions: Convergent strategies using palladium catalysis can effectively construct tetrasubstituted furans, which can be precursors to furan fatty acids and their esters. jppres.com

Gold-Catalyzed Cycloisomerization: This pathway can be used to obtain 2,5-disubstituted furans from terminal allenyl ketones and α,β-unsaturated ketones.

Chemoenzymatic and Biocatalytic Methods: Modern approaches leverage enzymes to create chiral furan derivatives with high stereoselectivity. nih.govmdpi.com For instance, microbial factories can be engineered to convert furan substrates into complex building blocks, streamlining the synthetic process and avoiding harsh chemical reagents.

Biosynthetic Pathways and Natural Occurrence

Furan derivatives are found in various natural sources, including plants, algae, and microorganisms. nih.govmdpi.com The biosynthesis of the furan ring itself is a complex process that can occur through different pathways, often involving the oxidation and cyclization of fatty acids. nih.gov

While specific documentation on the widespread natural occurrence of this compound is limited, furan derivatives are known constituents of many plant metabolomes and contribute to the aroma profiles of various foods and essential oils. jppres.com For example, the related compound isobutyl propionate is found naturally in fruits like apples and melons. nih.gov Furan compounds are also present in heat-treated foods such as roasted coffee. jppres.com The presence of such esters is often due to the metabolic pathways that produce volatile organic compounds responsible for scent and flavor.

Current scientific literature does not specifically report the identification of this compound in extracts of Vitis gracilis. Studies on Vitis gracilis, a traditional medicinal plant, have primarily focused on its potential to reduce apoptosis in cells under physical stress and have not detailed its specific volatile chemical composition. nih.gov Therefore, there is no evidence to confirm the presence of this compound in this particular plant species based on available research.

Identification in Plant Metabolomes

| Plant Source | Part of Plant | Finding |

| Chrysophyllum cainito (Star Apple) | Leaf Extract | This compound identified as a major component in a specific fraction. |

Detection in Traditional Remedies (e.g., Prabchompoothaweep Remedy)

The Prabchompoothaweep remedy is a traditional Thai herbal formulation composed of 23 different medicinal plants. While extensive research has been conducted to identify the various phytochemicals present in this remedy, including flavonoids, terpenoids, alkaloids, tannins, and coumarins, there is currently no direct scientific literature that reports the detection of this compound within this specific traditional formulation. Analyses of the remedy have focused on its anti-allergic, anti-inflammatory, and antioxidant properties, with piperine (B192125) from Black Pepper being identified as a major bioactive compound. Gas chromatography-mass spectrometry (GC-MS) analyses of traditional remedies are common for identifying volatile compounds; however, published analyses of the Prabchompoothaweep remedy have not specifically listed this compound.

Endogenous Formation in Biological Systems

The endogenous formation of this compound in biological systems has not been definitively established. However, the biosynthesis of its constituent parts—the furan ring and the isobutyl ester group—can be discussed based on known metabolic pathways.

Furan derivatives can be formed endogenously in mammals through the metabolism of various compounds. For instance, the metabolism of furan itself, which can be ingested from food, leads to the formation of reactive metabolites. While this doesn't directly produce this compound, it demonstrates that biological systems can process the furan structure. In the context of human metabolism, furan-containing compounds are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. It is plausible that precursors to 2-furanpropionic acid could be formed through various metabolic routes, which could then be available for esterification.

The formation of isobutyl esters is a known process in various microorganisms, particularly yeast, during fermentation. Esters are synthesized by the condensation of an alcohol and an acyl-CoA, a reaction catalyzed by alcohol acetyltransferases (AATs). In this pathway, isobutanol (isobutyl alcohol) can react with an acyl-CoA to form an isobutyl ester. For this compound to be formed endogenously through such a pathway, 2-furanpropionyl-CoA would need to be available as the acyl-CoA donor. The presence of both isobutanol and a suitable furan-derived acyl-CoA within the same cellular environment could theoretically lead to the enzymatic synthesis of this compound.

Characterization in Food Matrices and Fermentation Products

This compound is recognized as a flavoring agent in the food industry. Its presence in various food matrices is often due to its addition as a synthetic flavoring substance to impart specific taste and aroma profiles.

The compound is listed in databases of food additives and is considered a flavoring agent or adjuvant by the U.S. Food and Drug Administration (FDA). While it is found in some natural sources like the Chrysophyllum cainito plant, its characterization in common food products is primarily as an additive.

Esters, in general, are significant contributors to the aroma and flavor of fermented foods and beverages. For example, various esters are key volatile compounds in fermented soy products like soy sauce and soybean paste, contributing to their characteristic fruity and floral notes. Similarly, alcoholic beverages produced through fermentation contain a wide array of esters, including isobutyl esters, which are formed by yeast during the fermentation process. Although the presence of numerous esters in these products is well-documented, specific quantitative data for this compound is not widely available in the scientific literature.

The following table summarizes the known and potential occurrences of this compound in food-related products.

| Food Matrix/Product Category | Role/Presence | Specific Findings |

| General Food Additive | Flavoring Agent | Approved for use as a flavoring agent in food products. |

| Soft Candy | Flavoring Agent | Used as a flavoring ingredient in soft candy. |

| Fermented Foods (e.g., Soy Sauce) | Potential Component | Esters are major volatile compounds, but specific detection of this compound is not commonly reported. |

| Alcoholic Beverages | Potential Component | Isobutyl esters are known fermentation byproducts, but specific data for this compound is limited. |

Biological Activities and Pharmacological Investigations of Isobutyl 2 Furanpropionate

Exploration of Bioactive Potential

A comprehensive search of scientific databases reveals no specific studies focused on the bioactive potential of Isobutyl 2-furanpropionate. The following subsections reflect this absence of data.

Effects on Cellular Processes (e.g., Apoptosis, Inflammation)

There is no available data on the effects of this compound on cellular processes such as apoptosis and inflammation. The furan (B31954) nucleus is a component of various molecules that have demonstrated anti-inflammatory effects by modulating signaling pathways. nih.gov However, without specific studies, it is not possible to attribute these activities to this compound.

Role in Reproductive Physiology Research (e.g., Spermatozoa Concentration)

No research has been published regarding the role of this compound in reproductive physiology, including any effects on spermatozoa concentration.

Structure-Activity Relationship (SAR) Studies

Due to the lack of biological activity data for this compound, no specific structure-activity relationship (SAR) studies for this compound have been conducted. However, SAR studies on other furan-containing molecules can provide some general insights into how the furan ring and its substituents can influence bioactivity.

Elucidation of Furan Ring Substitution Influence on Bioactivity

The furan ring is a versatile scaffold in medicinal chemistry due to its electronic properties and ability to be functionalized at various positions. ijabbr.comijabbr.com Its electron-rich nature allows for a range of interactions with biological targets. ijabbr.com SAR studies on different classes of furan derivatives have shown that the nature and position of substituents on the furan ring are critical for their biological activity.

For instance, in the context of antifungal agents, the introduction of electron-withdrawing groups to a coumarin (B35378) skeleton (which can be considered a distant structural relative) has been shown to positively influence fungicidal activity. mdpi.com In a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, substitutions on the phenyl ring attached to the furan moiety significantly impacted their inhibitory activity. nih.gov Furthermore, studies on furan-ring fused chalcones have demonstrated that the attachment of a furan moiety can enhance antiproliferative activity compared to analogs without the furan ring. nih.gov

Impact of Isobutyl Group and Propionate (B1217596) Moiety on Biological Interactions

The biological interactions of any compound are significantly influenced by its structural components. In this compound, the isobutyl group and the propionate moiety are critical in defining its physicochemical properties and, consequently, how it may interact with biological systems.

The isobutyl group , a branched alkyl chain, substantially influences the molecule's lipophilicity. This property is a key determinant of a compound's ability to traverse biological membranes, such as cell walls or the blood-brain barrier. An increase in lipophilicity can enhance the absorption and distribution of a compound throughout an organism, potentially allowing it to reach and interact with a wider range of biological targets. Furthermore, the non-polar, bulky nature of the isobutyl group can facilitate hydrophobic interactions with specific domains within biological macromolecules, such as the active sites of enzymes or receptor pockets. nih.gov

The propionate moiety is an ester of propionic acid, a naturally occurring carboxylic acid. nih.gov This functional group introduces polarity to the molecule and the potential for specific interactions. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, a common mode of interaction with biological targets. Moreover, ester linkages are susceptible to hydrolysis by esterase enzymes, which are ubiquitous in biological systems. This enzymatic cleavage would break down this compound into isobutyl alcohol and 2-furanpropionic acid. These metabolites could then exert their own distinct biological effects. Some propionate esters have been investigated for their ability to act as enzyme inhibitors. inrae.fr

Proposed Mechanisms of Action

In the absence of direct experimental evidence, the mechanisms of action for this compound can be proposed based on the known activities of structurally related compounds containing a furan ring.

Molecular Targets and Signaling Pathways

The furan nucleus is a component of many biologically active compounds. nih.gov Research on various furan derivatives suggests several potential molecular targets and signaling pathways that could be modulated by this compound.

Potential Insecticidal and Nematicidal Targets: Various natural and synthetic compounds containing furan rings have demonstrated insecticidal and nematicidal properties. nih.govmdpi.com A plausible mechanism could involve the disruption of the nervous system in these organisms. Potential molecular targets include:

Acetylcholinesterase (AChE): This enzyme is critical for nerve function, and its inhibition leads to paralysis and death in insects and nematodes. nih.gov The ester structure of this compound makes it a candidate for interaction with the active site of AChE.

Octopamine Receptors: These receptors are vital for neurotransmission in many invertebrates and are a known target for some insecticides. nih.govnih.gov Furan-containing compounds could potentially act as agonists or antagonists at these receptors, disrupting normal physiological processes.

Potential Anti-inflammatory and Immunomodulatory Pathways: Furan derivatives have been noted for their anti-inflammatory effects. nih.gov These activities are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

MAPK and NF-κB Signaling Pathways: The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central regulators of inflammation and immune responses. nih.govresearchgate.net It is hypothesized that this compound could interfere with these pathways, potentially by inhibiting the phosphorylation of key proteins or preventing the translocation of transcription factors.

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Some furan-containing molecules have been shown to modulate this pathway. mdpi.com

The following table summarizes the proposed molecular targets and the potential resulting biological activity.

| Proposed Molecular Target | Potential Biological Activity |

| Acetylcholinesterase (AChE) | Insecticidal, Nematicidal |

| Octopamine Receptors | Insecticidal |

| MAPK Signaling Pathway Components | Anti-inflammatory |

| NF-κB Signaling Pathway Components | Anti-inflammatory, Immunomodulatory |

| JAK/STAT Signaling Pathway Components | Immunomodulatory |

Interactions with Biological Macromolecules

The interaction of this compound with a hypothetical protein target, such as an enzyme or receptor, would be governed by a combination of non-covalent forces. The specific nature of these interactions is dictated by the molecule's three-dimensional structure and the complementary surfaces of the macromolecule's binding site.

Hydrophobic Interactions: The isobutyl group would be expected to form van der Waals forces and hydrophobic interactions with non-polar amino acid residues (e.g., leucine, isoleucine, valine) within a binding pocket.

Hydrogen Bonding: The oxygen atom of the furan ring and the carbonyl oxygen of the propionate ester could act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on the protein, such as the hydroxyl group of serine or the amide group of asparagine.

π-π Stacking: The aromatic furan ring could engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

These combined interactions would determine the binding affinity and specificity of this compound for its molecular target, ultimately dictating the biological response. The table below outlines the structural components of the molecule and their likely interactions.

| Molecular Component | Potential Type of Interaction |

| Furan Ring | π-π Stacking, Hydrophobic Interactions |

| Propionate Moiety (Carbonyl Oxygen) | Hydrogen Bond Acceptor |

| Isobutyl Group | Hydrophobic Interactions, Van der Waals Forces |

Metabolism and Pharmacokinetics of Isobutyl 2 Furanpropionate

Biotransformation Pathways in Biological Systems

The biotransformation of Isobutyl 2-furanpropionate is anticipated to proceed through two main pathways: hydrolysis of the isobutyl ester and oxidation of the furan (B31954) ring. These pathways are not mutually exclusive and can occur sequentially or simultaneously, leading to a variety of metabolites.

The initial and a significant step in the metabolism of this compound is likely the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by various esterases present in the body, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues. The hydrolysis of the isobutyl ester would yield 2-furanpropionic acid and isobutanol. This process is a common metabolic pathway for many ester-containing xenobiotics. The stability of the ester bond towards hydrolysis can be influenced by the size and branching of the alkyl group, with bulkier substituents sometimes slowing the rate of enzymatic cleavage nih.gov.

Concurrently, the furan ring of this compound is susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (P450) superfamily of enzymes located in the liver and other tissues nih.govnih.gov. For many furan derivatives, CYP2E1 is a key enzyme involved in the oxidation of the furan moiety nih.govnih.gov. This oxidation is a critical activation step that can lead to the formation of reactive intermediates.

Table 1: Key Enzymes in the Biotransformation of Furan-Containing Esters

| Enzyme Class | Specific Enzyme (Example) | Reaction Catalyzed | Substrate Moiety |

|---|---|---|---|

| Hydrolases | Carboxylesterases | Ester Hydrolysis | Isobutyl propionate (B1217596) |

| Oxidoreductases | Cytochrome P450 (CYP2E1) | Ring Oxidation | Furan |

The oxidation of the furan ring is a crucial event in the biotransformation of furan-containing compounds as it often leads to the formation of highly reactive metabolites. In the case of furan itself, P450-mediated oxidation results in the formation of a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA) nih.govnih.govacs.org. This reactive metabolite can covalently bind to cellular macromolecules, including proteins and DNA.

For 2-substituted furans, such as 2-methylfuran, a similar oxidative ring-opening occurs, leading to the formation of a reactive α,β-unsaturated keto-aldehyde, 4-oxo-2-pentenal nih.govnih.gov. By analogy, the oxidation of the 2-substituted furan ring in this compound (or its hydrolyzed metabolite, 2-furanpropionic acid) is expected to generate a reactive γ-keto-α,β-unsaturated aldehyde. This electrophilic intermediate can then react with cellular nucleophiles, such as the sulfhydryl group of glutathione (B108866) (GSH) and amino acid residues in proteins. The formation of these reactive metabolites is a key step in the potential toxicity associated with some furan compounds.

Disposition and Excretion Patterns

Following biotransformation, the metabolites of this compound are eliminated from the body. The water-soluble metabolites, such as 2-furanpropionic acid and its conjugates, are expected to be excreted primarily in the urine. The reactive γ-keto-α,β-unsaturated aldehyde can be detoxified by conjugation with glutathione. These GSH conjugates and their subsequent metabolic products, such as mercapturic acids, are also typically excreted in the urine acs.org.

Table 2: Predicted Metabolites of this compound and Their Excretion Route

| Metabolite | Formation Pathway | Predicted Excretion Route |

|---|---|---|

| 2-Furanpropionic acid | Ester Hydrolysis | Urine |

| Isobutanol | Ester Hydrolysis | Urine, Expired Air |

| γ-Keto-α,β-unsaturated aldehyde of 2-furanpropionic acid | Furan Ring Oxidation | Further metabolism/conjugation |

| Glutathione Conjugates | Detoxification of reactive metabolite | Urine (as mercapturic acids) |

Influence of Furan Ring Structural Features on Metabolic Fate

The furan ring is the key structural feature that dictates the formation of reactive metabolites from this compound. The presence of the electron-rich furan ring makes it a target for oxidative enzymes like cytochrome P450. The oxidation of the furan ring to an electrophilic intermediate is a common feature for many furan-containing xenobiotics nih.gov.

The nature and position of substituents on the furan ring can influence the rate and regioselectivity of its metabolism. In the case of this compound, the propionate side chain at the 2-position directs the outcome of the ring-opening reaction, leading to a specific γ-keto-α,β-unsaturated aldehyde. While the furan ring itself is the primary driver for the formation of reactive species, the side chain determines the precise chemical structure of this reactive metabolite. The ester group, and its subsequent hydrolysis, adds another layer to the metabolic profile, influencing the polarity and subsequent disposition of the metabolites.

Toxicological Assessment and Safety Research of Isobutyl 2 Furanpropionate

Genotoxicity and Mutagenicity Investigations

The genotoxic potential of isobutyl 2-furanpropionate, a flavoring agent, has been a subject of scrutiny due to its furan (B31954) structure. Furan and its derivatives have raised concerns because furan itself is a known carcinogen that can undergo metabolic activation to form reactive intermediates capable of damaging DNA. inchem.org

In Vitro and In Vivo Genotoxicity Assays

A standard battery of tests is typically employed to assess the genotoxic potential of a substance. kobia.kr These include in vitro assays for gene mutations in bacteria (Ames test), and chromosomal damage in mammalian cells, as well as in vivo tests to confirm these findings in a whole organism. kobia.krnih.gov

The International Conference on Harmonisation (ICH) guidelines recommend a tiered approach to genotoxicity testing, often starting with in vitro assays and proceeding to in vivo assays if positive results are found. kobia.krnih.gov The in vivo micronucleus assay is a key test for detecting chromosomal damage. nih.gov

Below is an interactive table summarizing common genotoxicity assays.

Table 1: Common Genotoxicity Assays

| Assay Type | Test System | Endpoint Detected |

|---|---|---|

| In Vitro | ||

| Ames Test | Bacteria (e.g., Salmonella typhimurium) | Gene mutations |

| Mouse Lymphoma Assay | Mammalian cells | Gene mutations, clastogenicity |

| Chromosomal Aberration Assay | Mammalian cells | Structural and numerical chromosome abnormalities |

| Micronucleus Test | Mammalian cells | Chromosome breaks or loss |

| In Vivo | ||

| Micronucleus Test | Rodent bone marrow or peripheral blood | Chromosome breaks or loss |

| Comet Assay | Various animal tissues | DNA strand breaks |

Mechanisms of DNA Damage and Repair

The primary concern with furan compounds is their potential to undergo metabolic activation, leading to the formation of reactive metabolites that can bind to DNA and cause damage. inchem.org Furan is metabolized to a reactive α,β-unsaturated dicarbonyl intermediate, which is thought to be the ultimate genotoxic species. inchem.org This reactive metabolite can form adducts with DNA, leading to mutations if not repaired. sigmaaldrich.comnih.gov

Cells possess several DNA repair pathways to counteract damage from genotoxic agents. sigmaaldrich.comnih.gov These include:

Base Excision Repair (BER): This pathway deals with small base lesions, such as those caused by oxidation. sigmaaldrich.comczytelniamedyczna.pl

Nucleotide Excision Repair (NER): NER is responsible for removing bulky adducts and other distortions of the DNA helix. sigmaaldrich.comczytelniamedyczna.pl

Mismatch Repair (MMR): This system corrects errors made during DNA replication. nih.govczytelniamedyczna.pl

Double-Strand Break Repair: This includes homologous recombination and non-homologous end joining, which repair breaks in both DNA strands. nih.gov

The persistence of DNA damage, and therefore the likelihood of mutation, depends on the balance between the rate of damage formation and the efficiency of these repair mechanisms. nih.gov For furan compounds, the concern is that the formation of reactive metabolites may overwhelm the cellular repair capacity.

Subchronic and Chronic Toxicity Studies

Subchronic and chronic toxicity studies are essential for evaluating the long-term health effects of a substance following repeated exposure. criver.com These studies typically involve administering the test substance to animals for a period of 28 to 90 days (subchronic) or for a longer duration, often up to a year or more (chronic). criver.com

While specific subchronic or chronic toxicity studies on this compound were not found in the reviewed literature, studies on the parent compound, furan, provide some insight. A 90-day gavage study in mice with furan identified the liver as the primary target organ, with dose-dependent toxicity observed. nih.gov Histological changes in the liver were seen at higher doses. nih.gov

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated isobutyl 3-(2-furan)propionate and noted a No-Observed-Adverse-Effect Level (NOAEL) of 875 mg/kg bw per day from a study on a related substance. inchem.org However, due to unresolved toxicological concerns for the entire group of furan-substituted flavouring agents, the Committee concluded that the established safety evaluation procedure could not be applied. nih.gov

Developmental and Reproductive Toxicology Considerations

Developmental and reproductive toxicology (DART) studies investigate the potential for a substance to interfere with normal reproduction and development. anapath.ch This includes assessing effects on fertility, embryonic and fetal development, and postnatal development. anapath.ch

Immunotoxicity and Hypersensitivity Reactions

Immunotoxicity refers to the adverse effects of a substance on the immune system. Hypersensitivity reactions are exaggerated immune responses to an antigen. These are classified into four types (I-IV). nih.govnih.gov

There is no specific information available in the searched results regarding the immunotoxicity or potential for hypersensitivity reactions of this compound. However, one source indicates that in human experience, a 2% solution of isobutyl furyl propionate (B1217596) caused no irritation or sensitization. thegoodscentscompany.com

Regulatory Science and Risk Assessment Methodologies

The risk assessment of food additives like this compound is a multi-step process undertaken by regulatory bodies such as the U.S. Food and Drug Administration (FDA), EFSA, and JECFA. fda.govnih.govfda.gov This process involves hazard identification, hazard characterization, exposure assessment, and risk characterization. nih.gov

For this compound (also referred to as isobutyl 3-(2-furan)propionate), JECFA has expressed that due to unresolved toxicological concerns, particularly regarding genotoxicity, the standard procedure for safety assessment could not be applied to this group of furan-containing flavouring agents. nih.gov The committee has called for additional studies to address these concerns, including investigations into metabolism, DNA reactivity, and carcinogenic potential in vivo. inchem.orgnih.gov

The FDA lists this compound as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption. thegoodscentscompany.com

Analytical Methodologies for Isobutyl 2 Furanpropionate Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating Isobutyl 2-furanpropionate from complex mixtures prior to its detection and quantification. Gas chromatography is particularly well-suited for this volatile ester, while liquid chromatography offers alternative approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a long capillary column (e.g., HP-5MS) before being detected by a mass spectrometer. acs.org The mass spectrometer fragments the molecule into a unique pattern of ions, known as a mass spectrum, which serves as a chemical fingerprint for identification.

GC-MS methods have been extensively developed for the simultaneous determination of furan (B31954) and its derivatives in various food matrices. nih.gov The electron ionization (EI) mass spectrum of this compound is characterized by specific mass-to-charge ratio (m/z) fragments that are used for its unambiguous identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 81 | 99.99 |

| 94 | 41.25 |

| 140 | 31.69 |

| 57 | 30.88 |

| 41 | 28.94 |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For exceedingly complex samples such as essential oils or food aromas, where hundreds or thousands of volatile compounds may be present, conventional one-dimensional GC may not provide sufficient separation. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution and peak capacity. researchgate.net

In GCxGC, the effluent from a primary analytical column is passed through a modulator, which traps small, sequential fractions and rapidly re-injects them onto a second, shorter column with a different stationary phase. wikipedia.orgchemistry-matters.com This process generates a two-dimensional chromatogram, providing a highly detailed chemical fingerprint of the sample. chemistry-matters.com This technique is particularly advantageous for separating target analytes from co-eluting matrix interferences, which is a common challenge in flavor and fragrance analysis. gcms.czmdpi.com The enhanced separation power of GCxGC, often coupled with a high-resolution mass spectrometer like a time-of-flight (TOF) detector, allows for the detection and identification of trace-level compounds that would otherwise be obscured. researchgate.netgcms.cz

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS / LC-MS)

While GC-MS is the standard for volatile esters, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) or LC-MS provides a powerful alternative, especially for compounds that are thermally unstable or require derivatization for GC analysis. Recent studies have highlighted the immense potential of LC-MS for the unified and high-throughput quantitation of key food odorants. researchgate.net

This technique separates compounds in a liquid phase based on their affinity for a stationary phase, followed by detection with a mass spectrometer. For compounds like furan fatty acids, UPLC coupled with electrospray ionization (ESI) tandem mass spectrometry (MS/MS) has been shown to be superior to GC-MS methods, offering higher sensitivity and avoiding side reactions that can occur during sample derivatization for GC. nih.gov The development of derivatization agents that enhance ionization efficiency can further improve detection limits, making LC-MS a viable and highly sensitive method for furan derivatives. nih.govsemanticscholar.org

Sample Preparation and Extraction Techniques (e.g., Headspace Solid-Phase Microextraction)

The preparation of the sample is a critical step that dictates the accuracy and sensitivity of the final analysis. For volatile compounds like this compound present in solid or liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free, and efficient technique. nih.govscispace.com

HS-SPME involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase) above the sample. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. The efficiency of this process is dependent on several parameters that must be optimized. colab.ws

| Parameter | Optimized Condition | Matrix Example | Reference |

|---|---|---|---|

| Fiber Type | 50/30 µm DVB/CAR/PDMS | Dried Fruits & Nuts | colab.ws |

| Fiber Type | 75 µm CAR/PDMS | Coated Fish Sticks | scispace.com |

| Extraction Temperature | 30 °C | Various Commercial Foods | acs.org |

| Extraction Temperature | 50 °C | Dried Fruits & Nuts | colab.ws |

| Extraction Time | 10-15 min | Various Commercial Foods | acs.org |

| Extraction Time | 25 min | Dried Fruits & Nuts | colab.ws |

| Ionic Strength (Salt Addition) | 20% NaCl (W/V) | Dried Fruits & Nuts | colab.ws |

| Agitation | 700 rpm | Dried Fruits & Nuts | colab.ws |

The SPME-Arrow system, a newer variation with a more robust fiber and a larger sorbent volume, has been shown to further improve method sensitivity and precision for the analysis of furan derivatives. acs.org

Spectroscopic Characterization Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

While chromatographic methods are used for separation and quantification, spectroscopic techniques are indispensable for the unambiguous structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR experiments are conducted to determine the number and types of protons and carbons, respectively, and how they are connected. This information is crucial for confirming the identity of a synthesized compound or for elucidating the structure of an unknown molecule isolated from a natural source.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. For this compound, IR spectroscopy can confirm the presence of key functional groups such as the ester carbonyl (C=O) bond and the C-O bonds, as well as the characteristic vibrations of the furan ring. Recently, machine learning models have been developed that can leverage the entire IR spectrum to predict molecular structures directly. nih.gov

Development of High-Throughput Analytical Platforms

In the flavor and fragrance industry, the ability to analyze a large number of samples quickly and efficiently is a significant advantage for quality control and research and development. acdlabs.comvirscidian.com High-throughput analysis is achieved by automating sample preparation and shortening analytical run times.

Automated HS-SPME systems coupled with GC-MS allow for unattended analysis of numerous samples, significantly increasing laboratory productivity. shimadzu.com Furthermore, the development of rapid UPLC-MS/MS methods represents a major advance toward high-throughput screening of key food odorants. researchgate.net These platforms, combining fast chromatography with highly sensitive and specific mass spectrometric detection, can dramatically reduce the time per analysis, enabling the screening of large batches of samples for target compounds like this compound.

Environmental Fate and Ecotoxicological Implications of Isobutyl 2 Furanpropionate

Degradation Pathways in Environmental Compartments

The environmental persistence and transformation of Isobutyl 2-furanpropionate are governed by a combination of biotic and abiotic degradation processes. The compound's chemical structure, which includes a furan (B31954) ring and an ester group, suggests potential susceptibility to hydrolysis and biodegradation. ontosight.ainih.gov

Physicochemical Properties Influencing Environmental Distribution:

| Property | Value | Source |

| Molecular Formula | C11H16O3 | nih.gov |

| Molecular Weight | 196.24 g/mol | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 2.3 | nih.gov |

| Water Solubility | Very slightly soluble | nih.gov |

| Vapor Pressure | 0.0181 mm Hg @ 20°C |

This table is interactive. Users can sort and filter the data.

The low water solubility and moderate vapor pressure suggest that this compound, if released into water, would likely partition to sediment and suspended organic matter. nih.gov Its vapor pressure indicates a potential for volatilization into the atmosphere, where it would be subject to atmospheric degradation processes.

Hydrolysis: As an ester, this compound is expected to undergo hydrolysis, breaking down into isobutyl alcohol and 2-furanpropionic acid. The rate of hydrolysis is influenced by pH and temperature. While specific kinetic data for this compound is limited, one source suggests a hydrolysis rate that is faster than that of saturated analogues.

Photodegradation: In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals. The rate of this reaction is a key determinant of its atmospheric lifetime. A patent for personal care products suggests that the compound may be susceptible to photodegradation. google.com

Bioaccumulation Potential and Ecological Impact

The potential for a chemical to accumulate in living organisms is a critical aspect of its ecological risk profile.

Bioaccumulation Potential: The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential for bioaccumulation. The Log Kow of this compound is approximately 2.3, which suggests a low to moderate potential for bioaccumulation in aquatic organisms. nih.gov Generally, substances with a Log Kow below 3 are not considered to be significantly bioaccumulative. While no specific bioconcentration factor (BCF) studies for this compound were found, the Log Kow value can be used to estimate the BCF.

Ecological Impact: Detailed ecotoxicological data for this compound on various trophic levels (e.g., algae, invertebrates, fish) are not widely available in the public domain. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted unresolved toxicological concerns for a group of furan-substituted compounds, suggesting that further investigation into their potential effects is warranted. nih.gov The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted a Tier I environmental assessment, but the detailed results are not publicly accessible. nih.gov

Environmental Monitoring and Assessment Strategies

Effective monitoring and assessment are essential for managing the potential environmental risks associated with chemical compounds.

Environmental Monitoring: There are no standardized methods specifically documented for the routine monitoring of this compound in environmental matrices such as water, soil, or air. However, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) would be suitable for its detection and quantification due to its volatility and chemical nature. nih.gov The development of specific analytical protocols would be necessary for targeted environmental monitoring programs.

Environmental Risk Assessment: A comprehensive environmental risk assessment for this compound would require more extensive data on its environmental persistence, bioaccumulation, and ecotoxicity. The U.S. Environmental Protection Agency (EPA) provides some exposure predictions based on production volume and use patterns, which can inform initial risk screening. epa.govepa.gov A tiered assessment approach, starting with predictive models and progressing to more detailed experimental studies as needed, would be appropriate. This approach is consistent with recommendations from regulatory bodies like JECFA, which have highlighted the need for more data on the metabolism and reactivity of furan-containing substances. nih.gov

Emerging Research Directions and Future Perspectives

Advanced Computational Modeling for Structure-Activity Prediction

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is an emerging frontier in the study of flavoring agents like Isobutyl 2-furanpropionate. wikipedia.orgfiveable.melibretexts.org QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological activity or a specific property, such as aroma profile or intensity. wikipedia.orgfiveable.me

This approach allows scientists to predict the sensory characteristics and potential biological effects of new or modified compounds without the need for extensive laboratory synthesis and testing. fiveable.me For this compound, QSAR can be used to:

Predict the odor activity value and flavor thresholds based on molecular descriptors. nih.gov

Understand how modifications to the isobutyl or furanpropionate moieties would alter its characteristic fruity, winey aroma.

Screen for potential off-flavors or undesirable interactions with other food components.

Assess potential toxicity and support safety evaluations by predicting interactions with biological targets.

The development of robust QSAR models requires a comprehensive dataset of related compounds and their experimentally determined properties. By applying statistical methods and machine learning algorithms, researchers can build predictive models that accelerate the discovery and optimization of novel flavoring agents. fiveable.mersc.org

Table 1: Key Concepts in QSAR Modeling

| Term | Description | Relevance to this compound |

| Molecular Descriptors | Numerical values that characterize the physical, chemical, or structural properties of a molecule (e.g., size, shape, polarity). | Quantify the specific features of the furan (B31954) ring and ester group that contribute to its aroma. |

| Response Variable | The biological activity or property being modeled (e.g., flavor intensity, receptor binding). | Predict the perceived strength and character of its aroma in different food matrices. |

| Training Set | A dataset of molecules with known structures and activities used to build the model. | A collection of furan esters and other flavoring compounds with known sensory data would be used. |

| Validation | The process of assessing the predictive power of the QSAR model using an independent set of molecules (test set). | Ensures the model can accurately predict the properties of new furanpropionate derivatives. |

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Compound Studies

The integration of "omics" technologies, such as metabolomics and transcriptomics, offers a holistic view of the biological impact of compounds like this compound. These technologies allow for the comprehensive analysis of molecules within a biological system, providing insights into metabolic pathways and gene expression. rsc.org

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. mdpi.comnih.gov In the context of this compound, metabolomics can be applied to:

Understand its metabolic fate in the human body after ingestion.

Identify biomarkers of exposure.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism's genome. This provides a snapshot of the genes that are actively being expressed at a given time. For this compound, transcriptomics could reveal:

Changes in gene expression in sensory receptors in response to the aroma.

The genetic pathways affected by the compound or its metabolites in vivo.

By integrating these two fields, researchers can link changes in gene expression (transcriptomics) with subsequent alterations in metabolic profiles (metabolomics). This powerful combination can elucidate the mechanisms of action of flavoring compounds and their broader physiological effects. nih.govmdpi.com For instance, studies on related furan compounds, such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a metabolite of furan fatty acids, have used these approaches to investigate its effects on hepatic lipid metabolism and insulin (B600854) resistance. nih.govresearchgate.net

Green Chemistry Approaches in Synthesis and Application

In line with a global push for sustainability, green chemistry principles are increasingly being applied to the synthesis of flavoring esters like this compound. The goal is to develop more environmentally friendly and efficient production methods that reduce waste and energy consumption. vito.be

A key green chemistry approach is the use of biocatalysis, which employs enzymes to facilitate chemical reactions. begellhouse.com Lipases are a class of enzymes that are particularly effective for ester synthesis. researchgate.netresearchgate.netijsr.net

Advantages of enzymatic synthesis over traditional chemical methods include:

Milder Reaction Conditions: Enzymatic reactions are typically carried out at moderate temperatures and atmospheric pressure, reducing energy costs. researchgate.netresearchgate.net

High Selectivity: Enzymes can be highly specific, leading to purer products with fewer undesirable by-products. researchgate.net

Reduced Waste: Biocatalytic processes often eliminate the need for harsh acid or base catalysts and toxic solvents. researchgate.netcsic.es

"Natural" Labeling: Products synthesized using enzymes (from natural sources) can often be labeled as "natural," which is highly valued by consumers. researchgate.netnih.govsignicent.com

Researchers are actively exploring the immobilization of lipases on various supports, which allows the enzyme to be easily recovered and reused for multiple reaction cycles, further enhancing the cost-effectiveness and sustainability of the process. begellhouse.comnih.gov The development of solvent-free reaction systems, where one of the reactants acts as the solvent, is another significant advancement in the green synthesis of flavor esters. vito.beijsr.net

Novel Therapeutic and Biotechnological Applications

While primarily known as a flavoring agent, the furan scaffold present in this compound is found in numerous compounds with significant biological activity, opening avenues for potential therapeutic applications. wisdomlib.orgijabbr.comijabbr.com Furan derivatives have been shown to possess a wide spectrum of pharmacological properties, including:

Antimicrobial (antibacterial and antifungal) ijabbr.com

Anti-inflammatory wisdomlib.orgnih.gov

Analgesic ijabbr.com

Antitumor nih.gov

The specific therapeutic potential of this compound itself has not been extensively studied, but its chemical structure suggests that it could be a starting point for the design of novel therapeutic agents. ift.co.za Research into the biological effects of furan derivatives is ongoing, aiming to develop compounds with enhanced efficacy and reduced toxicity. wisdomlib.org

From a biotechnological perspective, the focus is on producing "natural" flavors through fermentation or enzymatic processes. signicent.comfoodsafety.institute This involves using microorganisms (like yeast or bacteria) or isolated enzymes to synthesize flavor compounds from natural precursors. nih.govfoodsafety.institute These methods are seen as a sustainable alternative to chemical synthesis and extraction from plant sources, which can be expensive and subject to supply chain volatility. signicent.com The biotechnological production of flavor esters is a rapidly growing field, driven by consumer demand for clean-label products. researchgate.netsignicent.com

Table 2: Potential Applications of Furan Derivatives

| Application Area | Potential Activity |

| Antimicrobial | Inhibition of bacterial and fungal growth. |

| Anti-inflammatory | Reduction of inflammation in various conditions. wisdomlib.org |

| Analgesic | Pain relief. ijabbr.com |

| Oncology | Antitumor properties. nih.gov |

Conclusion

Summary of Key Academic Findings

Academic and regulatory evaluations of isobutyl 2-furanpropionate have primarily centered on the toxicological concerns associated with its furan (B31954) moiety. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has repeatedly evaluated this flavoring agent and its related substances. who.intinchem.orgnih.gov A significant finding from these evaluations is the persistent lack of specific data on the metabolism and genotoxicity of this compound itself. who.int

The primary concern stems from the known toxicology of furan, the parent compound. Furan is recognized as a hepatocarcinogen in rodents and is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). ucdavis.eduellinikahoaxes.grresearchgate.net Research has shown that furan can undergo metabolic activation in the body, leading to the formation of a highly reactive and toxic metabolite, cis-2-butene-1,4-dial (BDA). who.intellinikahoaxes.grresearchgate.netnih.gov This metabolite is capable of binding to cellular macromolecules, which is a mechanism linked to its toxic and carcinogenic effects.

While there is extensive evidence of genotoxicity for several furan-containing flavoring agents, there is a critical data gap regarding whether this compound follows a similar metabolic pathway to form reactive intermediates. who.int Due to these unresolved toxicological concerns, particularly the lack of data to rule out a genotoxic mechanism, JECFA concluded that the standard "Procedure for the Safety Evaluation of Flavouring Agents" could not be applied to this group of substances. who.int

Significance of this compound Research

The research into this compound is significant for several key reasons, primarily related to consumer safety and public health. The compound is utilized as a flavoring agent in various food products and as a fragrance ingredient in consumer goods, leading to direct human exposure. nih.govthegoodscentscompany.comechemi.com Therefore, a thorough understanding of its safety profile is essential for regulatory bodies to establish safe usage levels.

The study of this compound contributes to the broader toxicological understanding of furan-substituted compounds. nih.gov Furans are a class of compounds that can form naturally in a wide variety of foods during thermal processing, such as cooking and baking. nih.govmdpi.comnih.gov By investigating the specific metabolic fate of this compound, scientists can better understand how substitutions on the furan ring influence its potential toxicity. This knowledge is crucial for assessing the risks associated with the wide range of furan derivatives present in the human diet. The potential for furan and its derivatives to cause harm necessitates rigorous scientific inquiry to ensure that their use as additives does not pose a significant health risk.

Open Questions and Future Research Trajectories

The current body of research on this compound is defined by several critical open questions that form a clear trajectory for future investigations. The most pressing need is for data to resolve the existing toxicological uncertainties. Based on the evaluations by JECFA, future research should be directed toward the following areas:

Metabolism Studies: A primary open question is the metabolic pathway of this compound in vivo. Research is needed to determine if it undergoes epoxidation and ring-opening to form reactive dicarbonyl intermediates like BDA, similar to the parent furan compound. who.intresearchgate.net

Influence of Substituents: Investigations are required to understand how the isobutyl propionate (B1217596) side chain influences the metabolism of the furan ring and its potential for covalent binding to macromolecules like DNA and proteins. who.int

In Vivo Genotoxicity Assays: There is a significant lack of in vivo genotoxicity data. who.int Future studies should employ comprehensive in vivo assays to assess whether the compound can cause genetic damage in a whole-organism context.

Carcinogenicity Bioassays: To address the concerns raised by the carcinogenicity of furan, specific in vivo bioassays are needed to determine the potential carcinogenicity of this compound itself. who.int

Addressing these research gaps is essential for performing a comprehensive safety assessment and will be critical for the future regulatory status of this and related furan-containing flavoring agents.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Isobutyl 2-furanpropionate (CAS 105-01-1), and what analytical methods are recommended for verifying its purity?

- Methodological Answer : this compound is typically synthesized via esterification of 3-(2-furyl)propanoic acid with isobutanol, catalyzed by sulfuric acid or immobilized lipases. Post-synthesis, purification involves fractional distillation or column chromatography. Characterization should include:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity.

- Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and detect volatile byproducts.

- Infrared Spectroscopy (IR) to validate functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

Refer to pharmacopeial guidelines for purity thresholds (e.g., USP standards for related esters) .

Q. How can researchers determine the stability of this compound under varying environmental conditions?

- Methodological Answer : Stability studies should employ:

- Accelerated degradation tests (e.g., exposure to heat, light, or humidity) with periodic sampling.

- High-Performance Liquid Chromatography (HPLC) to quantify degradation products.

- Kinetic modeling (e.g., Arrhenius equation) to predict shelf life.

Document storage conditions (e.g., inert atmosphere, low temperature) to minimize hydrolysis or oxidation .

Q. What role does this compound play in fragrance chemistry, and how is its odor profile quantified?

- Methodological Answer : As a flavor/fragrance additive, its fruity or floral notes are evaluated via:

- Gas Chromatography-Olfactometry (GC-O) to isolate and identify odor-active compounds.

- Sensory panels using standardized scales (e.g., ASTM E544) for intensity and quality.

Cross-reference with databases like the FFDc Ingredient List for comparative odor thresholds .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in ester-exchange reactions be resolved?

- Methodological Answer : Contradictions may arise from differing catalytic systems (e.g., acid vs. enzyme). To address this:

- Perform controlled comparative studies under identical conditions (temperature, solvent, catalyst loading).

- Use isotopic labeling (e.g., ¹⁸O-tracing) to track reaction pathways.

- Apply computational chemistry (DFT calculations) to model transition states and identify rate-limiting steps .

Q. What strategies are recommended for elucidating the compound’s metabolic pathways in biological systems?

- Methodological Answer :

- In vitro assays using liver microsomes or hepatocytes to identify phase I/II metabolites.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with high-resolution mass analyzers (e.g., Q-TOF) for structural elucidation.

- Stable isotope-assisted metabolomics to trace biotransformation products. Note: Existing toxicity data gaps (e.g., genotoxicity, carcinogenicity) require prioritization in study design .

Q. How can researchers optimize the enantioselective synthesis of this compound using biocatalysts?

- Methodological Answer :

- Screen engineered lipases (e.g., Candida antarctica Lipase B) for stereoselectivity.

- Employ Design of Experiments (DoE) to optimize parameters (pH, solvent polarity, temperature).

- Validate enantiomeric excess (ee) via Chiral HPLC or Circular Dichroism (CD) spectroscopy.

Reference enzyme immobilization techniques to enhance reusability .

Q. What experimental frameworks are suitable for reconciling discrepancies in reported partition coefficients (log P) for this compound?

- Methodological Answer :

- Standardize measurement protocols (e.g., shake-flask vs. HPLC-derived log P).

- Use QSAR models to predict theoretical values and compare with empirical data.

- Validate via consensus testing across multiple laboratories with inter-laboratory calibration .

Data Presentation and Reproducibility Guidelines

- Tabular Data : Include raw NMR/GC-MS data, reaction yields, and stability metrics in supplementary materials. Follow journal-specific formatting (e.g., Beilstein Journal’s requirements for ≤5 compounds in main text) .

- Statistical Reporting : Specify significance thresholds (e.g., p < 0.05) and avoid vague terms like "significant" without statistical backing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.